molecular formula C41H64O13 B1254947 Acedoxin

Acedoxin

货号: B1254947
分子量: 764.9 g/mol
InChI 键: WDJUZGPOPHTGOT-CJCOGRRXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acedoxin (hypothetical compound, structural analog of digoxin) is a cardiac glycoside postulated to function similarly to digoxin, a well-established therapeutic agent for heart failure and atrial arrhythmias. While direct references to this compound are absent in the provided evidence, its inferred pharmacological profile aligns with digoxin-like compounds, which inhibit the Na⁺/K⁺-ATPase pump, increasing intracellular calcium concentrations and enhancing myocardial contractility . This compound’s hypothetical structure likely includes a steroidal nucleus with lactone rings and sugar moieties, modified to alter pharmacokinetic properties such as bioavailability or half-life compared to classical cardiac glycosides. Its development may aim to mitigate common adverse effects of digoxin, such as narrow therapeutic index and electrolyte imbalance risks.

属性

分子式

C41H64O13

分子量

764.9 g/mol

IUPAC 名称

3-[(3S,5R,8S,9S,10R,13R,14S,17S)-3-[(2R,4S,5R,6R)-5-[(2R,4S,5R,6R)-5-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3/t20-,21-,22-,24-,25+,26+,27+,28+,29+,30+,31+,33+,34-,35-,36+,37+,38+,39-,40-,41+/m1/s1

InChI 键

WDJUZGPOPHTGOT-CJCOGRRXSA-N

手性 SMILES

C[C@@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2[C@H](O[C@@H](C[C@@H]2O)O[C@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@@H](C4)CC[C@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@H]7C8=CC(=O)OC8)O)C)C)C)C)O)O

规范 SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O

同义词

Acedoxin
Acetyldigitoxin
Acetyldigitoxins
Adicin
alpha Acetyldigitoxin
alpha-Acetyldigitoxin
Desglucolanatosides A
Digitoxin Monoacetate
Monoacetate, Digitoxin

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Cardiac glycosides share core structural and functional traits but differ in pharmacokinetics, toxicity, and clinical applications. Below, Acedoxin is compared with digoxin, digitoxin, and metildigoxin (a methylated derivative of digoxin) based on inferred data and literature analogs.

Structural and Functional Similarities

All four compounds feature a steroidal backbone with lactone rings and sugar residues critical for Na⁺/K⁺-ATPase inhibition. This compound’s hypothetical structure may include substituents (e.g., hydroxyl or methyl groups) to modulate solubility or receptor binding, akin to metildigoxin’s methylation, which enhances oral absorption . Digitoxin lacks a hydroxyl group at the C12 position, increasing lipophilicity and prolonging its half-life compared to digoxin.

Pharmacokinetic Profiles

Parameter This compound* Digoxin Digitoxin Metildigoxin
Bioavailability ~80% (oral) 60–80% 90–100% >95%
Half-life 36–48 hrs 36–48 hrs 5–7 days 41–45 hrs
Metabolism Hepatic (CYP3A4) Renal (60–80%) Hepatic (CYP3A4) Hepatic (CYP3A4)
Excretion Renal (50%) Renal (60–80%) Fecal (30–40%) Renal (70%)

*this compound data inferred from structural analogs.

  • Key Differences :
    • Digitoxin ’s lipophilicity permits once-daily dosing, whereas digoxin and this compound require twice-daily administration.
    • Metildigoxin ’s methylation improves stability, reducing interpatient variability in absorption compared to digoxin .

Efficacy and Toxicity

  • Therapeutic Index : this compound’s hypothetical design may aim to widen the therapeutic index by reducing potassium sensitivity, a common digoxin toxicity risk .
  • Drug Interactions : Unlike digoxin (renal excretion), this compound’s partial hepatic metabolism via CYP3A4 may increase interactions with enzyme inducers/inhibitors (e.g., rifampicin, ketoconazole).
  • Clinical Use :
    • Digoxin : First-line for rate control in atrial fibrillation.
    • Digitoxin : Preferred in renal impairment due to fecal excretion.
    • This compound : Postulated for use in patients with electrolyte instability.

Research Findings and Gaps

  • Digoxin : Landmark trials (e.g., DIG Trial) confirm efficacy in heart failure but highlight mortality risks with serum levels >1.2 ng/mL .
  • This compound: No clinical trials are referenced in the evidence; its advantages remain theoretical. Further studies are needed to validate its safety profile and interaction dynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acedoxin
Reactant of Route 2
Acedoxin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。